![molecular formula C18H12Cl2N2O4 B2395599 Methyl 4-(2-chlorophenoxy)-1-(4-chlorophenyl)-6-oxo-1,6-dihydro-3-pyridazinecarboxylate CAS No. 338405-72-4](/img/structure/B2395599.png)
Methyl 4-(2-chlorophenoxy)-1-(4-chlorophenyl)-6-oxo-1,6-dihydro-3-pyridazinecarboxylate
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Description
Methyl 4-(2-chlorophenoxy)-1-(4-chlorophenyl)-6-oxo-1,6-dihydro-3-pyridazinecarboxylate is a useful research compound. Its molecular formula is C18H12Cl2N2O4 and its molecular weight is 391.2. The purity is usually 95%.
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Scientific Research Applications
Potassium Channel Activation
Bergmann, Eiermann, and Gericke (1990) described the synthesis of compounds including pyridazinyloxy compounds, which demonstrated oral antihypertensive activity in spontaneously hypertensive rats. This suggests potential applications in cardiovascular research and therapeutics (Bergmann, Eiermann, & Gericke, 1990).
Synthetic Route Development
Maeba and Castle (1979) developed a new synthetic route to pyrrolo[2,3-c]pyridazines using methyl 3-chloro-1,6-dimethyl-4-oxo-1,4-dihydro-7H-pyrrolo[2,3-c]pyridazine-5-carboxylate. This highlights the compound's relevance in advancing synthetic chemistry methodologies (Maeba & Castle, 1979).
Antimalarial Research
Werbel, Johnson, Elslager, and Worth (1978) synthesized various analogs of methyl 4-(2-chlorophenoxy)-1-(4-chlorophenyl)-6-oxo-1,6-dihydro-3-pyridazinecarboxylate, exploring their potential as folate antagonists and their effects against Plasmodium berghei infections, contributing to antimalarial research (Werbel, Johnson, Elslager, & Worth, 1978).
Structural Analysis in Anticonvulsants
Kubicki, Bassyouni, and Codding (2000) analyzed the crystal structures of various anticonvulsant enaminones, including methyl 4-[(p-chlorophenyl)amino]-6-methyl-2-oxo-3-cyclohexen-1-carboxylate. This research is crucial for understanding the structural properties of potential anticonvulsant drugs (Kubicki, Bassyouni, & Codding, 2000).
properties
IUPAC Name |
methyl 4-(2-chlorophenoxy)-1-(4-chlorophenyl)-6-oxopyridazine-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl2N2O4/c1-25-18(24)17-15(26-14-5-3-2-4-13(14)20)10-16(23)22(21-17)12-8-6-11(19)7-9-12/h2-10H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAFYSIZCZLZJRM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN(C(=O)C=C1OC2=CC=CC=C2Cl)C3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl2N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(2-chlorophenoxy)-1-(4-chlorophenyl)-6-oxo-1,6-dihydro-3-pyridazinecarboxylate |
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